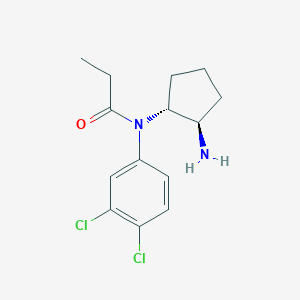
N,N-Didemethyleclanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is an organic compound belonging to the class of anilides This compound is characterized by the presence of a cyclopentyl ring substituted with an amino group and a dichlorophenyl group attached to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes reductive amination with ammonia or an amine to form the aminocyclopentyl intermediate.
Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the dichlorophenyl group.
Formation of the Propanamide Moiety: The final step involves the reaction of the dichlorophenyl-substituted intermediate with propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
In industrial settings, the production of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure high purity and yield of the final product.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the compound.
化学反応の分析
Types of Reactions
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor function.
類似化合物との比較
Similar Compounds
- N-[(2R,3R)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-morpholinyl)propanamide
- N-(2-(dimethylamino)cyclopentyl)-N-(3,4-dichlorophenyl)propanamide
Uniqueness
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is unique due to its specific stereochemistry and the presence of both an aminocyclopentyl and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
116271-41-1 |
|---|---|
分子式 |
C14H18Cl2N2O |
分子量 |
301.2 g/mol |
IUPAC名 |
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1 |
InChIキー |
QEASCXZVUQIDDJ-CHWSQXEVSA-N |
SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
異性体SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
同義語 |
N,N-didemethyleclanamine N,N-didesmethyleclanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















